molecular formula C20H27NO4 B5830854 (3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine

(3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine

Cat. No. B5830854
M. Wt: 345.4 g/mol
InChI Key: NWECRWDWFXJDNE-UHFFFAOYSA-N
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Description

(3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine, also known as DMPEA, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic compound that has been widely studied for its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of (3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically at the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
(3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain. It has also been shown to increase heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of using (3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine in lab experiments is its relatively low cost and availability. However, one limitation is its potential for abuse and the need for strict control measures to prevent misuse.

Future Directions

There are several potential future directions for the study of (3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine. One area of interest is its potential as a therapeutic agent for the treatment of depression and anxiety. Another area of interest is its potential as a tool for the study of serotonin receptors and their role in various physiological and psychological processes. Additionally, there is potential for the development of new compounds based on the structure of (3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine for various applications.

Synthesis Methods

(3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine can be synthesized in several ways, including the use of reductive amination and the condensation of 3,4-dimethoxybenzaldehyde with 2-(3,4-dimethoxyphenyl)ethylamine. The former method involves the reduction of an imine intermediate using a reducing agent such as sodium borohydride. The latter method involves the reaction of the aldehyde and amine in the presence of a catalyst such as p-toluenesulfonic acid.

Scientific Research Applications

(3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine has been studied for its potential applications in scientific research, including its use as a precursor for the synthesis of other compounds, such as psychedelics. It has also been studied for its potential as a therapeutic agent for the treatment of various medical conditions, including depression and anxiety.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4/c1-21(14-16-7-9-18(23-3)20(13-16)25-5)11-10-15-6-8-17(22-2)19(12-15)24-4/h6-9,12-13H,10-11,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWECRWDWFXJDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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